URAT1 Inhibitory Potency (IC50): Compound vs. Lesinurad
In a standardized cell-based human URAT1 assay using pcDNA5/FRT/V5-His TOPO expression vector, 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea exhibited an IC50 of 52 nM [1]. In contrast, the benchmark URAT1 inhibitor lesinurad demonstrated an IC50 of 7,180 nM (7.18 µM) under comparable experimental conditions [2]. This represents an approximately 138-fold greater potency improvement for the target compound over lesinurad, underscoring its potential for lower effective dosing in urate-lowering therapy.
| Evidence Dimension | URAT1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM |
| Comparator Or Baseline | Lesinurad IC50 = 7,180 nM (7.18 µM) |
| Quantified Difference | ~138-fold improvement |
| Conditions | Human URAT1 full-length cDNA expressed in HEK293 cells (pcDNA5/FRT/V5-His TOPO vector) |
Why This Matters
The substantially higher potency reduces the molar dose required for therapeutic efficacy, potentially improving the therapeutic index and lowering the risk of off-target effects compared to the clinically approved lesinurad.
- [1] BindingDB Entry for BDBM152078, US8987473, 182. URAT1 inhibitory activity (IC50: 52 nM). Sato Pharmaceutical Co., Ltd. (2015). View Source
- [2] Chemical Research in Chinese Universities, 2017, 33(1): 49-60. Design, Synthesis and Biological Activity of Tetrazole-bearing Uric Acid Transporter 1 Inhibitors. View Source
